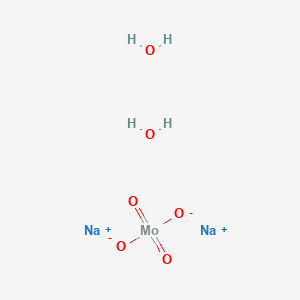

Sodium molybdate dihydrate

Description

Propriétés

IUPAC Name |

disodium;dioxido(dioxo)molybdenum;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEIWTXVNPKYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MoNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-95-0 (Parent) | |

| Record name | Sodium molybdate(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7051505 | |

| Record name | Sodium molybdate (Na2MoO4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Sodium molybdate(VI) dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10102-40-6 | |

| Record name | Sodium molybdate(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), disodium, dihydrate, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate (Na2MoO4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdate (MoO42-), sodium, hydrate (1:2:2), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F2SXI1704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Molybdate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a compound of interest in various scientific and industrial fields. This document details its crystallographic properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.

Introduction

Sodium molybdate dihydrate is a white, crystalline solid that serves as a key source of molybdenum for various applications, including as a corrosion inhibitor, a nutritional supplement, and a precursor in the synthesis of catalysts and pigments.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and to advancing its applications, particularly in materials science and drug development, where molybdate-containing enzymes are of significant interest.

This guide summarizes the key structural features of this compound, provides detailed methodologies for its characterization, and visualizes its involvement in essential biological processes.

Crystal Structure and Properties

This compound crystallizes in the orthorhombic system, belonging to the centrosymmetric space group Pbca.[2][3] The crystal structure is characterized by layers of molybdate tetrahedra (MoO₄²⁻) and water molecules, which are interconnected by sodium cations (Na⁺).[4][5]

The molybdate anion adopts a tetrahedral geometry.[3] There are two distinct sodium coordination environments. One sodium cation is coordinated to two water molecules and oxygen atoms from three different molybdate tetrahedra, resulting in a square-pyramidal arrangement. The other sodium ion is surrounded by six oxygen atoms from the molybdate anions in an octahedral coordination.[2][6] These structural features are stabilized by a network of hydrogen bonds involving the water molecules and the oxygen atoms of the molybdate tetrahedra.[4]

Crystallographic Data

The crystallographic data for this compound has been determined through single-crystal X-ray diffraction and neutron powder diffraction studies. The unit cell parameters from various studies are summarized in the table below, demonstrating good agreement across different analytical methods.

| Parameter | Value (Capitelli et al., 2006)[7] | Value (Matsumoto et al., 1975)[4] | Value (Fortes et al., 2015)[2] |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca | Pbca |

| a (Å) | 8.4758 | 8.463(3) | 8.483(1) |

| b (Å) | 10.5588 | 10.552(3) | 10.577(2) |

| c (Å) | 13.8214 | 13.827(6) | 13.842(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1238.3 | 1234.8 | 1242.0(2) |

| Z | 8 | 8 | 8 |

Selected Bond Lengths

The table below presents selected interatomic distances within the this compound crystal structure, as determined by neutron powder diffraction.

| Bond | Distance (Å)[6] |

| Mo-O1 | 1.773(2) |

| Mo-O2 | 1.764(1) |

| Na1-O2 | 2.437(3) |

| Na1-O2' | 2.417(3) |

| Na1-O4 | 2.410(3) |

| Na2-O1 | 2.312(3) |

| Na2-O5 | 2.415(3) |

Experimental Protocols

Synthesis and Crystallization of this compound

High-quality single crystals of this compound suitable for X-ray diffraction can be synthesized via a slow evaporation or a precipitation method.

Protocol: Precipitation and Recrystallization [7]

-

Preparation of the initial solution: Dissolve molybdic acid (MoO₃) in a minimum volume of triple distilled water. To this solution, add an equimolar amount of an organic thiolate, such as glutathione, also dissolved in a minimum volume of distilled water, with constant stirring.

-

pH adjustment: Adjust the pH of the resulting yellow solution to 7.0 by the dropwise addition of a dilute sodium hydroxide (B78521) (NaOH) solution. Continue stirring for 30 minutes.

-

Precipitation: Add 80-100 mL of distilled ethanol (B145695) to the solution and stir for an additional 45 minutes. Cool the mixture in a refrigerator for 1 hour to facilitate precipitation.

-

Isolation and purification of the powder: Filter the resulting sticky orange precipitate. Wash the solid multiple times with distilled ethanol, followed by a final wash with diethyl ether. Dry the product under vacuum to obtain an orange powder.

-

Crystallization: Dissolve the purified powder in distilled water to create a highly concentrated solution. Add distilled ethanol dropwise until turbidity is observed. Seal the container and leave it undisturbed. Diffractable single crystals should form within a short period.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a material.

Generalized Protocol for SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD area detector).[7]

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

Perform a preliminary screening to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames with appropriate exposure times.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for Lorentz and polarization effects, as well as absorption.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model using full-matrix least-squares methods against the experimental data. This involves refining atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms.

-

Locate hydrogen atoms from a difference Fourier map and include them in the final refinement cycles.

-

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and for confirming the bulk purity of a crystalline sample.

Generalized Protocol for PXRD Analysis

-

Sample Preparation: Finely grind the crystalline this compound sample to a homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection:

-

Mount the powder sample in a sample holder.

-

Place the sample in a powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Collect the diffraction pattern by scanning a range of 2θ angles (e.g., 10-80°) with a defined step size and counting time.

-

-

Data Analysis:

-

Identify the peak positions (2θ) and their relative intensities.

-

Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase identity of this compound.

-

Perform Rietveld refinement to refine the lattice parameters and other structural details from the powder data.

-

Role in Biological Systems: The Molybdenum Cofactor Pathway

Molybdate, for which sodium molybdate is a readily bioavailable source, is an essential trace element for most biological organisms. It is a critical component of the molybdenum cofactor (Moco), which is required for the activity of a class of enzymes known as molybdoenzymes.[8][9] These enzymes catalyze crucial redox reactions in carbon, nitrogen, and sulfur metabolism.[8]

The following diagram illustrates the generalized biosynthesis pathway of the Molybdenum Cofactor and its incorporation into apoenzymes to form functional molybdoenzymes.

Caption: Generalized pathway of Molybdenum Cofactor (Moco) biosynthesis and activation of molybdoenzymes.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound, presenting key crystallographic data and experimental protocols for its synthesis and characterization. The orthorhombic crystal structure, with its layered arrangement of molybdate tetrahedra, water molecules, and coordinating sodium ions, is well-established. The outlined protocols for synthesis, SC-XRD, and PXRD offer a practical framework for researchers in the field. Furthermore, the visualization of the Molybdenum Cofactor biosynthesis pathway highlights the biochemical significance of molybdate, connecting the fundamental crystal structure of its sodium salt to its vital role in biological systems. This comprehensive understanding is crucial for the targeted design of new materials and for advancements in drug development targeting molybdoenzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. [arxiv.org]

- 3. Sodium molybdate - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. sciepub.com [sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Exposure to Molybdate Results in Metabolic Disorder: An Integrated Study of the Urine Elementome and Serum Metabolome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molybdenum’s Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molybdate uptake interplay with ROS tolerance modulates bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Molybdate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a compound of significant interest in various scientific and industrial fields, including catalysis, agriculture, and as a supplement in pharmaceuticals. This document details established synthesis protocols and a full suite of characterization techniques, presenting quantitative data in accessible formats and visualizing experimental workflows.

Synthesis of Sodium Molybdate Dihydrate

This compound is commonly synthesized through the reaction of molybdenum trioxide with sodium hydroxide (B78521) in an aqueous solution.[1] This method is favored for its simplicity and high yield. For achieving high purity, a subsequent recrystallization step is often employed.[1]

Experimental Protocol: Laboratory Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Molybdenum Trioxide (MoO₃)

-

Sodium Hydroxide (NaOH)

-

Distilled or Deionized Water

-

Ethanol (B145695) (for washing)

-

Beakers

-

Stirring Rod

-

Hotplate with Magnetic Stirrer

-

Filtration Apparatus (e.g., Büchner funnel and flask)

-

Drying Oven

Procedure:

-

Dissolution of Sodium Hydroxide: In a beaker, dissolve a stoichiometric amount of sodium hydroxide in distilled water with stirring.

-

Reaction with Molybdenum Trioxide: While stirring, slowly add molybdenum trioxide powder to the sodium hydroxide solution. The reaction is exothermic. For industrial-scale production, this reaction is often carried out at elevated temperatures, typically between 60°C and 70°C, to ensure complete reaction.[1][2]

-

Filtration: After the molybdenum trioxide has completely dissolved, filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. This compound crystals will precipitate out of the solution. To maximize yield, the solution can be further cooled in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol to aid in drying.

-

Drying: Dry the purified crystals in an oven at a temperature below 100°C to avoid the loss of water of hydration.[3]

Purification by Recrystallization

For applications requiring high purity, this compound can be further purified by recrystallization.

Procedure:

-

Dissolve the synthesized this compound in a minimum amount of hot distilled water.

-

Filter the hot solution to remove any remaining insoluble impurities.

-

Allow the solution to cool slowly to room temperature, inducing crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold distilled water and ethanol, and dry as described above.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following are the key analytical techniques employed for this purpose.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystalline structure of a material. This compound crystallizes in the orthorhombic system with the space group Pbca.[4]

Experimental Protocol: A powdered sample of the synthesized this compound is uniformly spread on a sample holder. The sample is then analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 10-80° with a continuous scan.

Quantitative Data:

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pbca | [4] |

| a | 8.4758 Å | [4] |

| b | 10.5588 Å | [4] |

| c | 13.8214 Å | [4] |

| α, β, γ | 90° | [4] |

Table 1: Crystallographic data for this compound.

| d-spacing (Å) | Relative Intensity (%) | (hkl) | Reference |

| 6.92 | 100 | (002) | [4] |

| 4.243 | 20 | (200) | [4] |

| 4.206 | 32 | (022) | [4] |

| 3.618 | 31 | (202) | [4] |

| 3.310 | 31 | (220) | [4] |

| 3.169 | 49 | (131) | [4] |

| 3.067 | 21 | (114) | [4] |

| 2.987 | 30 | (222) | [4] |

| 2.681 | 15 | (204, 311) | [4] |

Table 2: Principal powder X-ray diffraction peaks for this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman

FTIR and Raman spectroscopy are used to identify the vibrational modes of the molybdate anion (MoO₄²⁻) and the water of hydration, confirming the chemical identity of the compound.

Experimental Protocol:

-

FTIR: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Raman: The powdered sample is placed on a microscope slide and analyzed using a Raman spectrometer equipped with a laser source (e.g., Nd:YAG).[3] Spectra are typically collected over a similar wavenumber range as FTIR.

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3440 | O-H stretching vibrations of water | [4] |

| ~3301 | O-H stretching vibrations of water | [4] |

| ~1620 | H-O-H bending vibrations of water | [5] |

| ~830 | Mo-O stretching vibrations (ν₃) | [6] |

| ~550 | Mo-O bending vibrations (ν₄) | [6] |

Table 3: Key FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~890 | Symmetric Mo-O stretching (ν₁) | [7] |

| ~830 | Asymmetric Mo-O stretching (ν₃) | [7] |

| ~320 | Mo-O bending (ν₂, ν₄) | [7] |

Table 4: Key Raman shifts for this compound.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability of this compound and to quantify the water of hydration. The compound loses its two water molecules upon heating.[8]

Experimental Protocol: A small, accurately weighed sample of this compound is placed in an alumina (B75360) or platinum crucible. The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[9]

Quantitative Data:

| Temperature Range (°C) | Mass Loss (%) | Event | Reference |

| ~100 - 150 | ~14.88 | Loss of two water molecules (dehydration) | [3][8] |

Table 5: Thermal decomposition data for this compound. The theoretical mass loss for two water molecules is approximately 14.89%.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and crystal habit of the synthesized this compound.

Experimental Protocol: A small amount of the crystalline powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging in non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface.[10][11] The sample is then imaged in the SEM at various magnifications.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis and characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

References

- 1. This compound Production Processes - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 2. Preparation of sodium molybdate from molybdenum concentrate by microwave roasting and alkali leaching [ijmmm.ustb.edu.cn]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iitk.ac.in [iitk.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Molybdate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) is a white, crystalline salt that serves as a primary source of molybdenum.[1] Its utility spans various industrial and scientific applications, including as a corrosion inhibitor, an agricultural micronutrient, and a catalyst in chemical synthesis.[1][2][3] In the context of drug development and biomedical research, understanding the precise physical and chemical characteristics of this compound is paramount for its effective and safe application. This technical guide provides a comprehensive overview of the core properties of sodium molybdate dihydrate, methods for its characterization, and a visualization of its thermal behavior.

Core Physical and Chemical Properties

This compound is a stable compound under normal conditions, presenting as an odorless, white crystalline solid.[2][4][5] It is readily soluble in water, a characteristic that facilitates its use in numerous aqueous systems.[2][6] The presence of two water molecules in its crystal lattice significantly influences its physical properties, particularly its thermal stability.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various sources.

| Property | Value | References |

| Chemical Formula | Na₂MoO₄·2H₂O | [1][4][7] |

| Molecular Weight | 241.95 g/mol | [1][5][8] |

| Appearance | White crystalline solid/powder | [2][4][5] |

| Melting Point | 687 °C (1269 °F; 960 K) for the anhydrous form | [1][4][7] |

| Decomposition Temperature | Begins to lose water of crystallization at approximately 100 °C (212 °F) | [4][7][9][10] |

| Density | 3.78 g/cm³ (solid) | [1] |

| Solubility in Water | 84 g/100 mL at 100 °C; 76 g/100 mL at 25 °C; 840 g/L at 20 °C | [1][5][6][7] |

| pH of 5% Solution | 7.0 - 10.5 | [7][11] |

| Crystal System | Orthorhombic | [3][12][13] |

| Space Group | Pbca | [12][13][14] |

| Unit Cell Dimensions | a = 8.463 Å, b = 10.552 Å, c = 13.827 Å | [12][13] |

Crystal Structure

This compound crystallizes in the orthorhombic system.[3][12][13] The crystal structure consists of tetrahedral molybdate anions (MoO₄²⁻) and sodium cations (Na⁺), with the water molecules playing a crucial role in the crystal lattice.[1][2] The molybdate ion has a tetrahedral geometry.[2] The structure is composed of alternating layers of molybdate tetrahedra and water molecules, interconnected by sodium cations and hydrogen bonds.[13][14]

Chemical Reactivity and Stability

This compound is a stable compound under recommended storage conditions.[2][15] It is incompatible with strong oxidizing agents and can react violently with interhalogens and molten magnesium.[4][11]

-

Reaction with Acids: It reacts with strong acids to form molybdic acid or its polymers.[2]

-

Redox Behavior: The molybdenum in sodium molybdate is in the +6 oxidation state, making it a potential oxidizing agent, though it is not a particularly strong one. It can be reduced to lower oxidation states of molybdenum under specific conditions.[2]

-

Thermal Stability: Upon heating, this compound loses its water of crystallization, starting at around 100 °C, to form the anhydrous salt (Na₂MoO₄).[4][7][10] The anhydrous form is stable up to its melting point of 687 °C.[1][7]

Experimental Protocols for Characterization

The characterization of this compound involves several analytical techniques to determine its physical and chemical properties.

X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure, phase purity, and unit cell dimensions.

-

Methodology: A powdered sample of this compound is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peaks, can be compared to standard reference patterns (e.g., from the International Centre for Diffraction Data) to confirm the identity and crystal structure of the compound. The unit cell parameters can be refined from the positions of the diffraction peaks.

Thermogravimetric Analysis (TGA)

-

Objective: To study the thermal stability and decomposition behavior, specifically the loss of water of crystallization.

-

Methodology: A small, accurately weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve will show a weight loss step corresponding to the dehydration process, which typically begins around 100 °C.[4][7] The percentage of weight loss can be used to confirm the number of water molecules in the hydrated salt.

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the molecule, particularly the molybdate ion and the water of hydration.

-

Methodology: A sample is prepared, typically as a KBr pellet or a Nujol mull, and placed in the path of an infrared beam. The spectrometer measures the absorption of infrared radiation at various wavelengths. The resulting spectrum will show characteristic absorption bands for the Mo-O stretching and bending vibrations of the molybdate tetrahedron and the O-H stretching and H-O-H bending vibrations of the water molecules.

Solubility Determination

-

Objective: To quantify the solubility of this compound in a given solvent (e.g., water) at various temperatures.

-

Methodology: A saturated solution of this compound is prepared by adding an excess of the salt to the solvent at a specific temperature and allowing it to equilibrate with continuous stirring. A known volume of the clear, saturated solution is then carefully removed and its solvent evaporated to dryness. The mass of the remaining solid is measured, from which the solubility can be calculated in grams per 100 mL or other appropriate units. This process is repeated at different temperatures to determine the solubility curve.

Visualization of Thermal Decomposition

The following diagram illustrates the thermal decomposition pathway of this compound upon heating.

Caption: Thermal decomposition of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. The presented data, experimental methodologies, and visual representation of its thermal behavior offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is critical for the appropriate and innovative application of this versatile molybdenum compound in scientific research and development.

References

- 1. Sodium molybdate - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 10102-40-6 [chemicalbook.com]

- 4. northmetal.net [northmetal.net]

- 5. This compound(10102-40-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. brglimited.com [brglimited.com]

- 7. aaamolybdenum.com [aaamolybdenum.com]

- 8. This compound | H4MoNa2O6 | CID 16211258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. climaxmolybdenum.com [climaxmolybdenum.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Crystal structure of this compound, Na/sub 2/MoO/sub 4/. 2H/sub 2/O (Journal Article) | ETDEWEB [osti.gov]

- 15. assets.greenbook.net [assets.greenbook.net]

Solubility of Sodium Molybdate Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) in organic solvents. Due to a notable gap in readily available, quantitative data for a wide range of pure organic solvents, this document summarizes existing information and provides a general experimental framework for determining solubility in the laboratory. This guide is intended to be a valuable resource for scientists and researchers working with sodium molybdate dihydrate in non-aqueous systems.

Overview of Solubility Characteristics

This compound, an inorganic salt, is well-known for its high solubility in water.[1] Its solubility in organic solvents, however, is generally very low.[2] This is attributed to the high lattice energy of the salt and the large difference in polarity between the ionic solute and most non-aqueous solvents. While many sources qualitatively describe it as "insoluble" in solvents like acetone, ethanol, and dimethyl sulfoxide (B87167) (DMSO), some quantitative data exists for specific solvent mixtures, particularly with water.[2][3][4][5]

Quantitative Solubility Data

The available quantitative data on the solubility of this compound in organic and aqueous-organic solvent systems is limited. The following table summarizes the key findings from the literature. It is important to note that the solubility in pure organic solvents is expected to be significantly lower than in aqueous mixtures.

| Solvent System | Temperature (°C) | Solubility |

| Water | 0 | 560 g/L[6] |

| Water | 20 | 840 g/L[7] |

| Water | 25 | 760 g/L (76 g/100 cm³)[8][9] |

| Water | 100 | 840 g/100 mL[2][10][11] |

| Water | 100 | 1150 g/L[6] |

| 5% (v/v) Ethanol in Water | 27 | 256 g/L[12] |

| 50% (v/v) Ethanol in Water | 27 | 37.8 g/L[12] |

| Acetone | Not Specified | Insoluble[3][4][5] |

| Ethyl Acetate | Not Specified | Insoluble[3][4] |

| Ethanol (anhydrous) | Not Specified | Insoluble[3][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Insoluble[3][4] |

| Hydrocarbons | Not Specified | Insoluble[2] |

Experimental Protocol for Solubility Determination

Given the scarcity of data, experimental determination of solubility is often necessary. The following is a generalized protocol based on established methods for determining the solubility of inorganic salts in organic solvents. This method is suitable for obtaining quantitative solubility data.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., ICP-MS, ICP-OES for molybdenum content, or gravimetric analysis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant using a syringe filter compatible with the organic solvent to remove all undissolved solids. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the clear filtrate. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue (sodium molybdate) is achieved. Calculate the solubility based on the mass of the residue and the initial volume of the filtrate.

-

Spectroscopic Method (ICP-MS/OES): Dilute the clear filtrate to a suitable concentration with an appropriate solvent. Analyze the concentration of molybdenum using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Calculate the concentration of this compound based on the measured molybdenum concentration.

-

-

Data Reporting:

-

Express the solubility in standard units such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of an ionic compound like this compound in a given solvent.

Caption: Factors influencing the solubility of ionic compounds.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of solubility as described in the protocol.

Caption: A generalized workflow for determining solubility.

Conclusion

The solubility of this compound in organic solvents is generally low, a critical consideration for its application in non-aqueous systems. This guide consolidates the limited available quantitative data and provides a robust experimental protocol for researchers to determine solubility in specific solvents of interest. The provided diagrams offer a visual representation of the theoretical factors influencing solubility and a practical workflow for its experimental determination. Further research is warranted to expand the database of quantitative solubility data for this compound in a wider array of organic solvents to support its diverse applications in research and industry.

References

- 1. This compound Technical Grade | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 2. saltise.ca [saltise.ca]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Sodium molybdate - Wikipedia [en.wikipedia.org]

- 7. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 8. researchgate.net [researchgate.net]

- 9. aaamolybdenum.com [aaamolybdenum.com]

- 10. researchgate.net [researchgate.net]

- 11. northmetal.net [northmetal.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Thermal Decomposition Pathway of Sodium Molybdate Dihydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition behavior of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a compound of significant interest in various industrial and scientific applications. This document, tailored for researchers, scientists, and drug development professionals, details the dehydration process and subsequent phase transitions, supported by quantitative data and established experimental protocols.

Thermal Decomposition Profile

The thermal decomposition of sodium molybdate dihydrate is primarily characterized by the loss of its two molecules of water of hydration. This process occurs in a single, well-defined step, culminating in the formation of anhydrous sodium molybdate (Na₂MoO₄).

The dehydration process typically commences at approximately 100°C. The anhydrous form of sodium molybdate is stable over a wide temperature range and melts at approximately 687°C. Upon further heating to decomposition, hazardous fumes, including sodium and molybdenum oxides, may be released.

A summary of the key thermal events is presented in the table below.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Resulting Product |

| Dehydration | ~100 - 150 | ~14.89% | Endothermic | Anhydrous Sodium Molybdate (Na₂MoO₄) |

| Melting | ~687 | - | Endothermic | Molten Sodium Molybdate |

| Decomposition | > 687 | - | - | Sodium Oxides, Molybdenum Oxides |

Note: The theoretical mass loss for the complete dehydration of Na₂MoO₄·2H₂O is 14.89%. Actual experimental values may vary slightly.

Experimental Protocols

The data presented in this guide are typically obtained through simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques allow for the precise measurement of mass loss and heat flow as a function of temperature.

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

A standard experimental protocol for the thermal analysis of this compound is as follows:

-

Instrument: A simultaneous TGA-DSC instrument is employed.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina (B75360) or platinum.

-

Atmosphere: The experiment is conducted under a controlled, inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to ensure the efficient removal of evolved water vapor.

-

Heating Rate: A linear heating rate is applied, typically in the range of 5-20°C/min. A common rate for clear resolution of thermal events is 10°C/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to observe all desired thermal events, for instance, up to 800°C to include the melting of the anhydrous salt.

-

Data Analysis: The TGA curve is analyzed to determine the percentage of mass loss at each decomposition step. The DSC curve is used to identify the nature of the thermal events (endothermic or exothermic) and to quantify the associated enthalpy changes.

Visualizing the Decomposition Pathway

The thermal decomposition of this compound can be represented as a straightforward, single-step dehydration process. The following diagram, generated using the DOT language, illustrates this logical relationship.

This guide provides foundational knowledge for professionals working with this compound, enabling a better understanding of its thermal stability and behavior under various temperature conditions. The provided data and protocols serve as a valuable resource for experimental design and interpretation in research and development settings.

An In-depth Technical Guide to the Molecular Geometry and Bonding of Sodium Molybdate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bonding of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), a compound of significant interest across various scientific disciplines, including catalysis, agriculture, and materials science. This document summarizes key structural data, details the experimental protocols for its characterization, and presents a visual representation of its intricate bonding network.

Molecular Structure and Geometry

Sodium molybdate dihydrate is an inorganic salt that crystallizes as a white, crystalline solid. The fundamental structure consists of sodium cations (Na⁺), molybdate anions (MoO₄²⁻), and water molecules of hydration.[1][2][3] The geometry and interconnectivity of these components define the compound's overall solid-state architecture.

The Molybdate Anion (MoO₄²⁻)

The molybdate anion is the core structural unit containing the molybdenum atom. In aqueous solutions and in the solid state, the MoO₄²⁻ ion adopts a tetrahedral geometry .[1][4] This arrangement is analogous to the sulfate (B86663) ion (SO₄²⁻). The molybdenum atom resides at the center of the tetrahedron, covalently bonded to four oxygen atoms at the vertices.[5] The Mo-O bond distances are approximately 1.78 pm.[4]

Crystal Structure

This compound crystallizes in the orthorhombic crystal system with the space group Pbca .[2][6][7][8] The crystal structure is characterized by alternating layers of molybdate tetrahedra and water molecules. These layers are interconnected by the sodium cations and an extensive network of hydrogen bonds.[7][8]

There are two crystallographically distinct sodium sites within the unit cell.[6] One sodium cation is coordinated to two water molecules and oxygen atoms from three different molybdate anions, resulting in a square-pyramidal arrangement. The other sodium site is six-fold coordinated by two water molecules and four oxygen atoms from the molybdate tetrahedra, forming an octahedral geometry.[9] These sodium-oxygen polyhedra share edges and corners to form layers.[6][9]

The water molecules play a crucial role in stabilizing the crystal lattice. They form hydrogen-bonded chains that link the molybdate tetrahedra.[6][10] This hydrogen bonding network, along with the ionic interactions between the sodium cations and molybdate anions, contributes to the overall stability of the dihydrate form.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction and neutron diffraction studies. The following tables summarize the key quantitative data.

Table 1: Crystal System and Unit Cell Parameters

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][6][7][8] |

| Space Group | Pbca | [2][6][7][8] |

| a | 8.463(3) Å | [7][8] |

| b | 10.552(3) Å | [7][8] |

| c | 13.827(6) Å | [7][8] |

| Z (formula units per unit cell) | 8 | [7][8] |

Table 2: Selected Interatomic Distances

| Bond/Interaction | Distance (Å) | Reference |

| Mo-O | ~1.77 - 1.79 | [9] |

| Na1-O (octahedral) | ~2.40 - 2.48 | [9] |

| Na2-O (square-pyramidal) | ~2.31 - 2.42 | [9] |

| O-H···O (Hydrogen Bond) | ~2.01 - 2.16 | [11] |

Bonding

The bonding in this compound is a composite of ionic, covalent, and hydrogen bonds, which collectively dictate its chemical and physical properties.

-

Ionic Bonding: The primary electrostatic attraction occurs between the positively charged sodium ions (Na⁺) and the negatively charged molybdate ions (MoO₄²⁻). This ionic interaction is fundamental to the formation of the salt.

-

Covalent Bonding: Within the molybdate anion, the bonds between the central molybdenum atom and the four oxygen atoms are predominantly covalent in nature.

-

Hydrogen Bonding: The two water molecules of hydration are integral to the crystal structure, forming a network of hydrogen bonds. The hydrogen atoms of the water molecules form hydrogen bonds with the oxygen atoms of the molybdate anions, and the oxygen atoms of the water molecules are coordinated to the sodium cations.[7][8] This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice.

Experimental Protocols

The determination of the molecular geometry and crystal structure of this compound relies on sophisticated analytical techniques, primarily single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution.[6] An alternative method involves dissolving the compound in distilled water to form a concentrated solution, followed by the addition of ethanol (B145695) to induce crystallization.[11]

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[11]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.[11]

Neutron Diffraction

Methodology:

-

Sample Preparation: For neutron diffraction, a deuterated sample (Na₂MoO₄·2D₂O) is often used to minimize the incoherent scattering from hydrogen atoms, which improves the signal-to-noise ratio.

-

Data Collection: The powdered or single-crystal deuterated sample is placed in a neutron beam. The scattered neutrons are detected at various angles to obtain a diffraction pattern. Time-of-flight neutron powder diffraction is a common technique for such studies.[9]

-

Structure Refinement: The positions of all atoms, including the deuterium (B1214612) atoms, are refined from the neutron diffraction data. This technique is particularly powerful for accurately locating the positions of light atoms like hydrogen (or deuterium), providing a more complete picture of the hydrogen bonding network.[9]

Visualization of the Molecular Structure and Bonding

The following diagram, generated using the DOT language, illustrates the coordination environment of the molybdenum and sodium ions and the role of the water molecules in the crystal lattice of this compound.

Caption: Coordination and bonding in this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. Sodium molybdate - Wikipedia [en.wikipedia.org]

- 5. Molybdate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of this compound, Na/sub 2/MoO/sub 4/. 2H/sub 2/O (Journal Article) | ETDEWEB [osti.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Sodium Molybdate Dihydrate (CAS No. 10102-40-6) for Researchers and Drug Development Professionals

Abstract

Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O), CAS number 10102-40-6, is a water-soluble, crystalline inorganic salt with diverse applications in scientific research and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and key applications, with a focus on its role as an enzyme inhibitor in the study of cellular signaling pathways. Detailed experimental methodologies, including its use as a phosphatase inhibitor in protein extraction and analysis, are presented. Furthermore, this document elucidates the mechanism of action of sodium molybdate dihydrate in modulating critical signaling cascades, such as the glucocorticoid receptor and TGF-β/Smad pathways, supported by visual diagrams to facilitate understanding. Analytical data, including spectroscopic information, are also provided to offer a complete profile of this versatile compound for the scientific community.

Physicochemical Properties

This compound is a white, crystalline powder that is freely soluble in water.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 10102-40-6 | [2] |

| Molecular Formula | Na₂MoO₄·2H₂O | [2] |

| Molecular Weight | 241.95 g/mol | [2] |

| Appearance | White crystalline powder or colorless crystals | [1] |

| Density | 3.28 g/cm³ | [2] |

| Melting Point | Loses water of crystallization at ~100 °C; the anhydrous form melts at 687 °C | [2] |

| Solubility in Water | 56 g/100 mL at 0 °C; 84 g/100 mL at 100 °C | [2] |

| pH | 7.0 - 10.0 for a 5% solution in water | [3] |

| Stability | Stable under normal storage conditions.[3] Incompatible with strong oxidizing agents. |

Analytical Data

Spectroscopic Data

Infrared (IR) and Raman spectroscopy are valuable techniques for the structural characterization of this compound. The IR spectrum exhibits characteristic bands corresponding to the O-H stretching of the water of crystallization and the Mo=O stretching of the molybdate anion.[4]

-

Infrared (IR) Spectrum: The FT-IR spectrum of this compound shows distinct peaks. The bands around 3440 cm⁻¹ and 3301 cm⁻¹ are attributed to the O-H stretching vibrations of the water molecules.[5]

-

Raman Spectrum: The Raman spectrum of this compound provides complementary vibrational information, with characteristic bands for the molybdate ion.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ⁹⁵Mo NMR studies have been conducted on this compound. The ⁹⁵Mo nuclear quadrupolar coupling constant of 1.15 MHz indicates a significant deviation from tetrahedral symmetry at the molybdenum nucleus.[8]

Safety and Handling

While not classified as a hazardous substance, proper laboratory safety precautions should always be observed when handling this compound.[9]

| Aspect | Recommendation | Reference |

| General Handling | Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling. | [9] |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, gloves, and a lab coat are recommended. In case of insufficient ventilation, use a suitable respirator. | [3][9] |

| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers. | [3] |

| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms persist. | [3] |

| Toxicity | May be harmful if swallowed or inhaled, causing irritation to the respiratory and digestive tracts. Large doses can lead to gastrointestinal distress. | [3][9] |

Applications in Research and Drug Development

This compound is a versatile tool in the laboratory, primarily utilized for its ability to inhibit a range of phosphatases.

Enzyme Inhibition

Sodium molybdate is a well-established inhibitor of acid and protein tyrosine phosphatases (PTPs).[6][10] This inhibitory action is crucial for preserving the phosphorylation state of proteins during cell lysis and protein extraction, which is essential for studying signaling pathways. It is a common component of commercially available phosphatase inhibitor cocktails.[10][11] The mechanism of inhibition is believed to involve molybdate acting as a phosphate (B84403) analog, competitively inhibiting the phosphatase enzymes.[12]

Modulation of Signaling Pathways

Sodium molybdate has been extensively used to study the glucocorticoid receptor (GR). It stabilizes the non-activated, cytosolic form of the GR by preventing its transformation to the DNA-binding state.[9][13] This effect is thought to be mediated through direct interaction with the receptor or associated proteins, making it a valuable tool for dissecting the steps of GR activation and translocation.[3][4]

Recent studies have indicated that sodium molybdate can modulate the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. In a model of cisplatin-induced chronic kidney disease, sodium molybdate administration was shown to inhibit this pathway, leading to a reduction in fibrosis.[3][14] The proposed mechanism involves the down-regulation of the pro-fibrotic Smad3 and up-regulation of the anti-fibrotic Smad7.[3][14]

Experimental Protocols

Preparation of a Sodium Molybdate Stock Solution for Phosphatase Inhibition

A common stock solution concentration for sodium molybdate as a phosphatase inhibitor is 100 mM.

Materials:

-

This compound (CAS No. 10102-40-6)

-

Nuclease-free water

-

Sterile conical tube or bottle

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh out 2.42 g of this compound.

-

Dissolve the powder in 90 mL of nuclease-free water.

-

Gently mix until the solid is completely dissolved.

-

Adjust the final volume to 100 mL with nuclease-free water.

-

Sterile filter the solution using a 0.22 µm filter.

-

Aliquot into smaller, single-use volumes and store at -20°C. The stock solution is stable for several months when stored properly.

Use of Sodium Molybdate in Cell Lysis and Protein Extraction

Sodium molybdate is typically added to the lysis buffer immediately before use to prevent dephosphorylation of target proteins.

Materials:

-

Cell culture or tissue sample

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

100 mM Sodium Molybdate stock solution

Procedure:

-

Prepare the complete lysis buffer on ice by adding the protease inhibitor cocktail (typically at a 1:100 dilution) and sodium molybdate to the lysis buffer base. The final concentration of sodium molybdate can range from 1 mM to 20 mM, depending on the specific application and cell type. A final concentration of 1-2 mM is common in phosphatase inhibitor cocktails.[10][11]

-

For adherent cells, wash the cell monolayer with ice-cold PBS.

-

Aspirate the PBS and add the complete, ice-cold lysis buffer to the plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the complete lysis buffer.[15]

-

For tissues, homogenize the tissue in the complete lysis buffer.[16]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[15]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[15]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

The protein extract is now ready for downstream applications such as protein quantification and Western blotting.

Conclusion

This compound is an indispensable reagent for researchers and drug development professionals, particularly in the field of cell signaling. Its well-characterized physicochemical properties and established role as a phosphatase inhibitor make it a reliable tool for preserving the integrity of phosphoproteins during experimental procedures. A thorough understanding of its handling requirements and its modulatory effects on key signaling pathways, such as the glucocorticoid receptor and TGF-β/Smad pathways, enables its effective application in elucidating complex biological processes. The experimental protocols provided herein offer a practical guide for its use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium molybdate - Wikipedia [en.wikipedia.org]

- 3. The modulatory effect of sodium molybdate against cisplatin-induced CKD: Role of TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | H4MoNa2O6 | CID 16211258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. biobasic.com [biobasic.com]

- 12. scispace.com [scispace.com]

- 13. interchim.fr [interchim.fr]

- 14. researchgate.net [researchgate.net]

- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 16. ptglab.com [ptglab.com]

A Technical Guide to the Theoretical and Experimental Crystal Structure of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the theoretical and experimentally determined crystal structures of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O). A thorough understanding of the precise three-dimensional arrangement of atoms in this compound is critical for its application in various fields, including as a reagent in drug development and a material in catalysis. This document summarizes key crystallographic data, details the experimental and theoretical methodologies used for structure determination, and presents a logical workflow for the comparison of these structures.

Data Presentation: Crystallographic Parameters

Table 1: Experimental Unit Cell Parameters for Na₂MoO₄·2H₂O

| Parameter | Matsumoto et al. (1975)[1][2][3] | Capitelli et al. (2006)[4][5] | Fortes (2015) (Neutron Diffraction)[6][7][8][9][10][11] |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca | Pbca |

| a (Å) | 8.463(3) | 8.4758(10) | 8.483(1) |

| b (Å) | 10.552(3) | 10.5588(10) | 10.577(2) |

| c (Å) | 13.827(6) | 13.8214(10) | 13.842(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1234.8 | 1237.9 | 1242.0(2) |

| Z | 8 | 8 | 8 |

Table 2: Selected Experimental Bond Lengths (Å) in Na₂MoO₄·2H₂O

| Bond | Capitelli et al. (2006)[8] | Fortes (2015) (Neutron Diffraction)[8] |

| Mo–O1 | 1.772(1) | 1.773(2) |

| Mo–O2 | 1.767(1) | 1.764(1) |

| Na1–O2 | 2.446(2) | 2.437(3) |

| Na1–O2' | 2.419(2) | 2.417(3) |

| Na1–O4' | 2.395(2) | 2.410(3) |

| Na2–O1'' | 2.319(2) | 2.312(3) |

| Na2–O5 | 2.403(2) | 2.415(3) |

Table 3: Fractional Atomic Coordinates from Matsumoto et al. (1975) [12]

| Atom | x | y | z |

| Na1 | 0.6565 | 0.4952 | 0.4145 |

| Na2 | 0.5385 | 0.2083 | 0.2528 |

| Mo | 0.7505 | 0.1119 | 0.0003 |

| O1 | 0.7491 | 0.2573 | 0.0452 |

| O2 | 0.5788 | 0.0461 | 0.0178 |

| O3 | 0.8943 | 0.0461 | 0.0573 |

| O4 | 0.7818 | 0.1001 | 0.8901 |

| O5 (H₂O) | 0.5000 | 0.3808 | 0.1500 |

| O6 (H₂O) | 0.7818 | 0.3901 | 0.3073 |

Methodologies: Experimental and Theoretical Protocols

Experimental Structure Determination

The experimental crystal structure of Na₂MoO₄·2H₂O has been elucidated primarily through single-crystal X-ray diffraction and confirmed by neutron powder diffraction.

Single-Crystal X-ray Diffraction (as per Capitelli et al., 2006)[5]

-

Crystal Growth: Single crystals of Na₂MoO₄·2H₂O suitable for X-ray diffraction were grown from an aqueous solution. In the work by Capitelli et al. (2006), orange-colored crystals were obtained and harvested for analysis[5].

-

Data Collection: A single crystal was mounted on a diffractometer (e.g., a Nonius Kappa CCD area detector). X-ray data were collected at a controlled temperature (293 K) using MoKα radiation (λ = 0.71070 Å)[5]. Data were collected in ω and φ scan modes.

-

Data Correction: The raw diffraction data were corrected for Lorentz and polarization effects, as well as for absorption.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods (e.g., with software like SIR97). The structure was then refined using a full-matrix least-squares technique based on F², for instance, with SHELXL-97. Non-hydrogen atoms were refined with anisotropic thermal parameters, while hydrogen atoms were located through difference-Fourier maps and refined isotropically[5].

Neutron Powder Diffraction (as per Fortes, 2015)[6][7][8][9][10][11]

-

Sample Preparation: A deuterated sample (Na₂MoO₄·2D₂O) was used to minimize the incoherent scattering from hydrogen atoms.

-

Data Collection: Time-of-flight neutron powder diffraction data were collected at 295 K. The use of neutrons allows for more precise localization of lighter atoms, such as oxygen, in the presence of heavy atoms like molybdenum[6][7][8][9][10][11].

-

Structure Refinement: The structural parameters were refined from the neutron diffraction data, providing high-precision interatomic distances and angles. This technique is particularly valuable for accurately determining the hydrogen-bond geometry[6][7][10][11].

Theoretical Structure Prediction Methodology

While a specific theoretical structure for Na₂MoO₄·2H₂O is not detailed in the searched literature, the following outlines the standard ab initio computational approach for predicting the crystal structure of such a hydrated inorganic salt.

Density Functional Theory (DFT) Calculations

-

Initial Structure Generation: The process begins with the generation of a plausible initial structure. This can be based on known structures of similar compounds or generated using crystal structure prediction algorithms that explore various possible packing arrangements and space groups.

-

Geometry Optimization: The initial structure undergoes geometry optimization using DFT. This is an iterative process where the total energy of the crystal is calculated for a given atomic arrangement, and then the positions of the atoms and the unit cell parameters are systematically varied to find the configuration with the lowest energy. This process continues until the forces on the atoms and the stress on the unit cell fall below a defined threshold.

-

Selection of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional (e.g., PBE, B3LYP) and the basis set (e.g., 6-31G*, plane waves). For solid-state calculations, plane-wave basis sets are common, often used in conjunction with pseudopotentials to describe the core electrons.

-

Dispersion Corrections: For molecular crystals and hydrated salts where van der Waals interactions are significant, dispersion corrections (e.g., DFT-D) are often included in the calculations to improve the accuracy of the predicted lattice parameters and intermolecular distances.

-

Analysis of the Predicted Structure: Once the geometry optimization converges, the resulting theoretical crystal structure provides the lattice parameters, atomic coordinates, bond lengths, and bond angles. These can then be compared with experimental data.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the theoretical and experimental crystal structures of a given compound.

Conclusion

The experimental crystal structure of Na₂MoO₄·2H₂O is well-established and has been determined with high precision using X-ray and neutron diffraction techniques. It crystallizes in the orthorhombic space group Pbca, with a three-dimensional framework built from layers of sodium polyhedra and molybdenum tetrahedra, interconnected by a network of hydrogen bonds involving the water molecules.

While a directly comparable, published theoretical crystal structure prediction for Na₂MoO₄·2H₂O was not identified, the methodologies for such a prediction are robust and well-documented. A theoretical approach, primarily based on Density Functional Theory with geometry optimization, would provide valuable insights into the energetic landscape of the crystal packing and could be used to rationalize the experimentally observed structure. The workflow presented herein provides a clear roadmap for future studies aiming to perform a direct, in-depth comparison between the theoretical and experimental structures of this and other hydrated inorganic salts. Such comparative studies are essential for validating and refining computational models, ultimately enhancing their predictive power in materials science and drug development.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. The Crystal Structure of Sodium Molybdate Dihydrate, Na2MoO4·2H2O | Semantic Scholar [semanticscholar.org]

- 3. Crystal structure of this compound, Na/sub 2/MoO/sub 4/. 2H/sub 2/O (Journal Article) | ETDEWEB [osti.gov]

- 4. Natromolybdite, Na2MoO4·2H2O, a new mineral from fumarole deposits of the Tolbachik volcano, Kamchatka, Russia | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of deuterated this compound and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. merckmillipore.com [merckmillipore.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

A Technical Guide to the Discovery and Synthesis of Sodium Molybdate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of sodium molybdate (B1676688) (Na₂MoO₄). It details the historical context of the identification of molybdenum as an element and the subsequent development of methods to synthesize its sodium salt. The guide presents in-depth experimental protocols for the most common laboratory and industrial synthesis routes, including quantitative data on reaction conditions, yields, and product purity. Furthermore, it visualizes the core chemical pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying processes. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development who require a thorough understanding of the preparation of this important inorganic compound.

Discovery and Historical Context

The journey to the synthesis of sodium molybdate began with the discovery of its constituent metallic element, molybdenum. For centuries, the mineral molybdenite (MoS₂) was often mistaken for lead or graphite (B72142) due to its similar appearance and lubricating properties.[1] The name "molybdenum" itself is derived from the Greek word "molybdos," meaning lead-like.[1]

It was not until 1778 that the Swedish chemist Carl Wilhelm Scheele chemically decomposed molybdenite using hot nitric acid and correctly identified it as a sulfide (B99878) of a new, then-unidentified element.[1][2] Following Scheele's suggestion, Peter Jacob Hjelm, another Swedish chemist, successfully isolated an impure form of the metal in 1782 by reducing the oxide with carbon.[2][3] However, molybdenum remained largely a laboratory curiosity for over a century due to the difficulty in extracting the pure metal and a lack of practical applications.[3]

The late 19th and early 20th centuries saw a surge in the industrial use of molybdenum, primarily as an alloying agent to harden steel, a discovery made in 1891.[1] This increased demand spurred the development of more efficient extraction and purification techniques for molybdenum compounds. The first synthesis of sodium molybdate was achieved through the method of hydration.[4] Over time, more convenient and scalable methods were developed, leading to the industrial processes used today.

Synthesis of Sodium Molybdate

Several methods have been developed for the synthesis of sodium molybdate, ranging from laboratory-scale preparations to large-scale industrial production. The most common modern methods start with molybdenum trioxide (MoO₃), which is typically produced by roasting molybdenite concentrate.

Industrial Production: From Molybdenite to Sodium Molybdate

The primary industrial route for producing sodium molybdate involves two main stages: the roasting of molybdenite concentrate to produce molybdenum trioxide, followed by the leaching of the trioxide with a sodium base.

Molybdenite (MoS₂) concentrate is roasted in multi-level hearth furnaces at temperatures ranging from 500 to 650°C.[5] In this process, the molybdenite is oxidized to molybdenum trioxide (MoO₃), releasing sulfur dioxide as a byproduct.[5]

Key Reaction: 2MoS₂ + 7O₂ → 2MoO₃ + 4SO₂[6]

The resulting technical-grade molybdenum trioxide is then leached with a solution of sodium hydroxide (B78521) to produce sodium molybdate.[4][6] The crude sodium molybdate solution undergoes purification to remove impurities before crystallization.

Key Reaction: MoO₃ + 2NaOH → Na₂MoO₄ + H₂O[6]

Common Laboratory Synthesis Methods

In a laboratory setting, sodium molybdate is typically synthesized from purified molybdenum trioxide or ammonium (B1175870) molybdate.

This is the most common and straightforward laboratory method for preparing sodium molybdate.

Experimental Protocol:

-

Dissolution: Molybdenum trioxide (MoO₃) is dissolved in an aqueous solution of sodium hydroxide (NaOH) at a temperature between 50-70°C.[4]

-

Filtration: The resulting solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtered solution is then cooled to induce crystallization of sodium molybdate dihydrate (Na₂MoO₄·2H₂O).

-

Drying: The crystals are separated from the solution by filtration and dried at a temperature of 70-80°C to obtain the final product.[6] To obtain the anhydrous form, the dihydrate can be heated to 100°C.[4]

A patented method describes the synthesis of sodium molybdate from ammonium molybdate and sodium nitrite (B80452) at room temperature.[7]

Experimental Protocol:

-

Solution Preparation: Prepare a solution of ammonium molybdate and a separate solution of sodium nitrite. The concentrations can range from 1.0 to 50 g/L.[7]

-

Reaction: At room temperature (20-25°C), the sodium nitrite solution is added dropwise to the ammonium molybdate solution while stirring continuously. A white precipitate of sodium molybdate forms immediately. The atomic molar ratio of sodium to molybdenum should be controlled at 2:1.[7]

-

Aging and Washing: The precipitate is aged for 12 hours to allow for coagulation. It is then washed three times with distilled water and three times with absolute ethanol.[7]

-

Drying: The washed precipitate is filtered and dried in an oven at 70°C for 12 hours to yield white, flaky sodium molybdate.[7]

Quantitative Data on Synthesis Methods

The efficiency and product quality of sodium molybdate synthesis can vary depending on the chosen method and reaction conditions. The following tables summarize key quantitative data from various sources.

| Parameter | Roasting of Molybdenite | Leaching of MoO₃ with NaOH | Ammonium Molybdate + Sodium Nitrite Method |

| Starting Materials | Molybdenite (MoS₂) Concentrate, Air | Molybdenum Trioxide (MoO₃), Sodium Hydroxide (NaOH) | Ammonium Molybdate, Sodium Nitrite |

| Key Reaction Temperature | 500 - 650°C[5] | 50 - 70°C[4] | Room Temperature (20-25°C)[7] |

| Solvent | N/A | Water | Water |

| Typical Yield/Recovery | High conversion to MoO₃ | Leaching rate of 96.24% reported under optimal conditions[6] | Quantitative yield of precipitate |

| Reported Product Purity | Technical grade MoO₃ | 94.08 wt% Na₂MoO₄·2H₂O after impurity removal[6] | High purity flaky product |

Table 1: Comparison of Sodium Molybdate Synthesis Methods

| Parameter | Value | Source |

| Optimal Leaching Temperature | 60°C | [6] |

| Optimal NaOH Concentration | 2.5 mol/L | [6] |

| Optimal Liquid-to-Solid Ratio | 2 mL/g | [6] |

| Leaching Time | 60 minutes | [6] |

| Final pH for Impurity Removal | 8 | [6] |

Table 2: Optimal Conditions for Leaching of Molybdenum Calcine with NaOH

Signaling Pathways and Experimental Workflows